molecular formula C20H14O8S2 B11973548 4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid

4,4'-(1,4-Phenylenedisulfonyl)dibenzoic acid

Cat. No.: B11973548
M. Wt: 446.5 g/mol
InChI Key: YHPUOYIGPPMSRM-UHFFFAOYSA-N
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Description

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid (CAS: 217077-89-9) is a rigid, π-conjugated dicarboxylic acid with the molecular formula C₂₄H₁₄O₄ (MW: 366.37 g/mol). Its structure features two benzoic acid groups linked via a 1,4-phenylene core connected by ethynylene (–C≡C–) bridges . This compound is characterized by:

  • High rigidity due to the alkyne and aromatic backbone.
  • Strong coordination capability with metal ions, making it a key ligand in metal-organic frameworks (MOFs) .
  • Research applications in nanotechnology, photoresponsive materials, and surface functionalization . Purity grades exceed 95% in commercial samples, with solubility in polar aprotic solvents like DMSO .

Properties

Molecular Formula

C20H14O8S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)sulfonylphenyl]sulfonylbenzoic acid

InChI

InChI=1S/C20H14O8S2/c21-19(22)13-1-5-15(6-2-13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

YHPUOYIGPPMSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenedisulfonyl)dibenzoic acid involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with metal ions, making it useful in the formation of coordination complexes. Additionally, its benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Sulfonyl-Linked Analog: 4,4'-Sulfonyldibenzoic Acid

Molecular Formula : C₁₄H₁₀O₆S (MW: 306.29 g/mol) .
Key Features :

  • Contains a sulfonyl (–SO₂–) bridge instead of ethynylene.
  • Electron-withdrawing nature enhances acidity (pKa ~2.5–3.5) compared to the ethynylene analog (pKa ~4–5) .
  • Applications : Used in high-performance polymers (e.g., polyetherimides) and as a corrosion inhibitor .
Property 4,4'-(Ethynylene) Analogue 4,4'-Sulfonyldibenzoic Acid
Functional Group –C≡C– –SO₂–
Molecular Weight (g/mol) 366.37 306.29
Acidity (pKa) ~4–5 ~2.5–3.5
Coordination Strength Moderate Strong (due to –SO₂–)

Reference : .

Ether-Linked Analog: 4,4'-(1,4-Phenylenedioxy)dibenzoic Acid

Molecular Formula : C₂₀H₁₄O₆ (MW: 374.33 g/mol) .
Key Features :

  • Contains ether (–O–) linkages.
  • Flexibility : Ether bonds introduce conformational flexibility, reducing rigidity compared to ethynylene or sulfonyl analogs.
  • Applications : Precursor for poly(ether imide)s with high thermal stability (>300°C) .

Ester-Linked Analog: 4,4′-[1,4-Phenylenebis(carbonyloxy)]dibenzoic Acid

Molecular Formula : C₂₂H₁₄O₈ (MW: 406.35 g/mol) .
Key Features :

  • Contains ester (–COO–) groups.
  • Hydrolytic Instability : Esters are prone to hydrolysis under basic conditions, unlike the stable carboxylic acid groups in the target compound.
  • Applications: Limited to low-moisture environments in polymer blends .

Porphyrin-Based Analog: 4,4′-(Porphyrin-5,15-diyl)dibenzoic Acid

Molecular Formula : ~C₄₈H₃₀N₄O₄ (MW: ~750.78 g/mol) .
Key Features :

  • Integrates a porphyrin macrocycle, enabling light absorption in visible spectra (λmax ~400–600 nm).
  • Applications : Dye-sensitized solar cells (DSSCs) and photocatalysis due to tunable HOMO-LUMO gaps .

Ethynylene-Linked MOF Ligand: BUT-30 (4,4′-(Ethyne-1,2-diyl)dibenzoic Acid)

Molecular Formula : C₂₂H₁₄O₄ (MW: 342.35 g/mol) .
Key Features :

  • Similar ethynylene backbone but shorter than the target compound.
  • MOF Performance : Forms stable Zr-based MOFs (e.g., BUT-30) with high surface area (>2000 m²/g) and DOPA-functionalized surfaces for colloidal dispersion .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group MW (g/mol) Key Application
4,4'-(Ethynylene)dibenzoic acid –C≡C– 366.37 MOFs, Nanotechnology
4,4'-Sulfonyldibenzoic acid –SO₂– 306.29 Polymers, Corrosion
4,4'-(Phenylenedioxy)dibenzoic acid –O– 374.33 Poly(ether imide)s
Porphyrin-dibenzoic acid Porphyrin ~750.78 DSSCs, Photocatalysis

References : .

Table 2: Acidity and Stability

Compound pKa Range Hydrolytic Stability
4,4'-(Ethynylene)dibenzoic acid 4–5 High
4,4'-Sulfonyldibenzoic acid 2.5–3.5 Moderate
4,4′-[1,4-Phenylenebis(carbonyloxy)]... N/A Low (ester hydrolysis)

References : .

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